Fosmanogepix is a novel antifungal compound currently under investigation for its efficacy against invasive fungal diseases. It is classified as an N-phosphonooxymethyl prodrug that metabolizes into its active form, manogepix. This compound represents the first member of the "gepix" class of antifungals, specifically designed to target and inhibit fungal glycosylphosphatidylinositol-anchored proteins, which are crucial for cell wall integrity and pathogenicity in fungi. Fosmanogepix has shown broad-spectrum activity against various fungal pathogens, including species of Candida and Aspergillus .
The synthesis of fosmanogepix involves the creation of manogepix, the active moiety. Manogepix is synthesized through a series of chemical reactions that utilize advanced intermediates, including aminopyridines and isoxazoles. The synthesis pathway is designed to optimize yield and bioactivity against fungal targets . The compound undergoes metabolic conversion by systemic phosphatases, which cleave the prodrug to release manogepix in the body .
Fosmanogepix has a complex molecular structure characterized by its N-phosphonooxymethyl group. The molecular formula for fosmanogepix is C₁₃H₁₈N₄O₅P, with a molecular weight of approximately 351.28 g/mol. The structure includes a pyridine ring and various functional groups that contribute to its pharmacological properties. The active form, manogepix (C₁₂H₁₅N₃O₄), features a similar backbone but lacks the phosphonooxymethyl group .
Fosmanogepix primarily undergoes hydrolysis when administered, resulting in the formation of manogepix. This reaction is facilitated by alkaline phosphatases present in the bloodstream. The pharmacokinetic profile indicates rapid conversion to manogepix, which then exerts its antifungal effects by inhibiting the Gwt1 enzyme, essential for the biosynthesis of glycosylphosphatidylinositol anchors in fungal cells .
The mechanism of action of fosmanogepix revolves around its ability to inhibit Gwt1, an enzyme critical for the acylation of inositol in glycosylphosphatidylinositol-anchor biosynthesis. By disrupting this process, fosmanogepix impairs the trafficking and anchoring of mannoproteins to the fungal cell wall and membrane, leading to loss of cell wall integrity and increased susceptibility to host immune responses . This targeted action is specific to fungi, as it does not affect similar pathways in human cells .
Fosmanogepix exhibits several notable physical and chemical properties:
Fosmanogepix is primarily being developed for clinical use in treating invasive fungal infections caused by pathogens such as Candida species (e.g., Candida albicans, Candida glabrata, Candida auris) and Aspergillus species. Its broad-spectrum efficacy makes it a promising candidate for addressing antifungal resistance issues prevalent in clinical settings. Current clinical trials are assessing its safety, tolerability, and pharmacokinetics in patients undergoing chemotherapy or those with compromised immune systems .
The ongoing research aims to establish fosmanogepix as a vital addition to the antifungal arsenal, particularly for patients with limited treatment options due to drug resistance or adverse reactions to existing therapies .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3